2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring with a hydroxymethyl group and an ethan-1-ol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group to the cyclohexane ring.
Chain Extension: Addition of the ethan-1-ol chain to the hydroxymethylated cyclohexane.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. These methods often use optimized reaction conditions such as controlled temperature, pressure, and the presence of specific catalysts to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides structural stability, while the ethan-1-ol chain offers flexibility for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group on the cyclohexane ring.
2-(Hydroxymethyl)cyclohexanol: Similar structure but lacks the ethan-1-ol chain.
Cyclohexane-1,2-diol: Contains two hydroxyl groups on adjacent carbon atoms of the cyclohexane ring.
Uniqueness
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is unique due to its combination of a cyclohexane ring, hydroxymethyl group, and ethan-1-ol chain. This structure provides a balance of rigidity and flexibility, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
172342-28-8 |
---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]ethanol |
InChI |
InChI=1S/C9H18O2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-11H,1-7H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
BDYWLCROBLWDER-DTWKUNHWSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)CCO)CO |
Kanonische SMILES |
C1CCC(C(C1)CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.